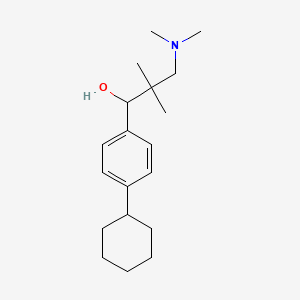
4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is an organic compound with a complex structure It features a cyclohexyl group, a benzyl alcohol moiety, and a dimethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol typically involves multiple steps. One common method includes the alkylation of cyclohexylbenzene with a suitable alkylating agent, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketone derivatives, while substitution reactions can produce a variety of substituted benzyl alcohols.
Scientific Research Applications
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the cyclohexyl and benzyl groups contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler alcohol with a cyclohexyl group.
Benzyl Alcohol: A basic benzyl alcohol without additional substituents.
Dimethylaminoethanol: Contains a dimethylamino group and an alcohol group but lacks the cyclohexyl and benzyl moieties.
Uniqueness
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions, making it valuable in various research and industrial contexts.
Biological Activity
4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol, also known by its CAS number 53207-41-3, is a compound with a molecular formula of C19H31NO and a molecular weight of 289.46 g/mol. This compound has garnered attention in various research studies due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features a cyclohexyl group attached to a benzyl alcohol moiety, which is further substituted with a dimethylamino ethyl group. This configuration is believed to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 53207-41-3 |
| Molecular Formula | C19H31NO |
| Molecular Weight | 289.46 g/mol |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with cholinergic systems, possibly influencing acetylcholinesterase (AChE) activity, which is crucial in neurotransmission.
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective properties of compounds related to this class. It was found that certain derivatives exhibited significant inhibition of AChE, indicating potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Activity : In vitro studies demonstrated that related compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytic leukemia cells (THP-1). This suggests potential anti-inflammatory properties that could be beneficial in treating conditions like rheumatoid arthritis .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using various cell lines, including Rat Wistar Hepatocyte and Mouse Fibroblast (3T3 NIH). The results indicated that while some derivatives showed cytotoxic effects at higher concentrations, they also demonstrated selective activity against cancer cell lines .
Table 2: Summary of Biological Activities
Properties
CAS No. |
53207-41-3 |
|---|---|
Molecular Formula |
C19H31NO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C19H31NO/c1-19(2,14-20(3)4)18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-13,15,18,21H,5-9,14H2,1-4H3 |
InChI Key |
SPYDSHBXCCMSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C)C(C1=CC=C(C=C1)C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















